4-Cyclopropylbenzonitrile
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Overview
Description
4-Cyclopropylbenzonitrile is an organic compound with the molecular formula C10H9N. It is characterized by a benzene ring substituted with a nitrile group (–CN) and a cyclopropyl group (–C3H5) at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances .
Mechanism of Action
Target of Action
This compound is a relatively simple molecule and its interactions with biological targets are likely to be complex and multifaceted .
Mode of Action
Benzonitriles, in general, are known to interact with various enzymes and receptors in the body, potentially altering their function .
Biochemical Pathways
It’s worth noting that the structure of a chemical compound can provide clues about its potential interactions with biological pathways
Pharmacokinetics
The molecular weight of 14319 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The nitrile group in the compound could potentially undergo bioactivation to form reactive intermediates, which could then interact with cellular macromolecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the presence of other chemicals, pH, temperature, and light exposure can affect a compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with cyclopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_4(\text{Br})(\text{CN}) + \text{C}_3\text{H}_5\text{MgBr} \rightarrow \text{C}_6\text{H}_4(\text{C}_3\text{H}_5)(\text{CN}) + \text{MgBr}_2 ]
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-cyclopropylbenzaldehyde followed by dehydration. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like iron(III) bromide (FeBr3).
Major Products Formed:
Oxidation: 4-Cyclopropylbenzoic acid.
Reduction: 4-Cyclopropylbenzylamine.
Substitution: 4-Bromo-4-cyclopropylbenzonitrile.
Scientific Research Applications
4-Cyclopropylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
4-Methylbenzonitrile: Similar structure but with a methyl group instead of a cyclopropyl group.
4-Ethylbenzonitrile: Similar structure but with an ethyl group instead of a cyclopropyl group.
4-Phenylbenzonitrile: Similar structure but with a phenyl group instead of a cyclopropyl group.
Uniqueness: 4-Cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of compounds with specific biological activities and chemical properties .
Properties
IUPAC Name |
4-cyclopropylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-8-1-3-9(4-2-8)10-5-6-10/h1-4,10H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMALLDRPONGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462552 |
Source
|
Record name | 4-cyclopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126-27-8 |
Source
|
Record name | 4-cyclopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-cyclopropylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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